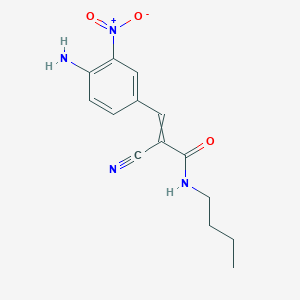![molecular formula C11H9FN2O B2624915 1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one CAS No. 940841-92-9](/img/structure/B2624915.png)
1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a fluoro-phenyl group and an ethanone group .
Molecular Structure Analysis
The molecular structure of “this compound” can be described by its IUPAC name and InChI code. The IUPAC name is 1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethanone and the InChI code is 1S/C11H9FN2O/c1-8(15)11-9(12)3-2-4-10(11)14-6-5-13-7-14/h2-7H,1H3 .Aplicaciones Científicas De Investigación
1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one has been investigated for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to interact with proteins and other molecules in the body, making it a potential target for drug discovery. This compound has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine and plays an important role in the nervous system. This compound has also been investigated as a potential inhibitor of the enzyme histone deacetylase, which is involved in the regulation of gene expression. Additionally, this compound has been studied as a potential inhibitor of the protein kinase B (PKB) pathway, which is involved in the regulation of cell growth and metabolism.
Mecanismo De Acción
Target of Action
Imidazole-containing compounds are known to interact with a variety of biological targets. They are the core structure of many natural products such as histidine, purine, and histamine . The specific targets of “1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of imidazole-containing compounds can vary widely depending on their specific structure and the biological target they interact with. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
Imidazole-containing compounds can affect a variety of biochemical pathways due to their broad range of biological activities. They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole-containing compounds can vary widely depending on their specific structure. They are generally highly soluble in water and other polar solvents .
Result of Action
The molecular and cellular effects of imidazole-containing compounds can vary widely depending on their specific structure and the biological target they interact with. They can lead to a variety of cellular responses, including changes in cell signaling, gene expression, and cellular metabolism .
Action Environment
The action, efficacy, and stability of imidazole-containing compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one has several advantages for lab experiments. This compound is a synthetic small molecule, which makes it easier to synthesize and store than proteins or enzymes. This compound is also relatively stable in aqueous solutions, making it easier to use in experiments. Additionally, this compound has been shown to interact with proteins and other molecules in the body, making it a potential target for drug discovery.
However, this compound also has some limitations for lab experiments. This compound is a relatively new compound and its mechanism of action is not fully understood, making it difficult to predict the effects of this compound on the body. Additionally, this compound is a relatively expensive compound, which can limit its use in experiments.
Direcciones Futuras
1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one has the potential to be used in various applications, such as drug discovery, medicinal chemistry, and the regulation of gene expression. In the future, more research should be conducted to further understand the mechanism of action of this compound and to identify potential targets for this compound-based drugs. Additionally, more research should be conducted to investigate the potential therapeutic effects of this compound and to identify potential side effects of this compound-based drugs. Furthermore, more research should be conducted to investigate the potential applications of this compound in the regulation of gene expression. Finally, more research should be conducted to develop more efficient and cost-effective methods of synthesizing this compound.
Métodos De Síntesis
1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one can be synthesized via a three-step synthetic pathway. The first step involves the reaction of 2-fluoro-6-methyl-1H-imidazole with ethyl chloroformate in the presence of a base, such as sodium carbonate. This reaction produces the intermediate 2-fluoro-6-methyl-1H-imidazole ethyl ester. The second step involves the reaction of the ethyl ester with phenylmagnesium bromide, which produces the desired product, this compound.
Safety and Hazards
The compound “1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one” is associated with certain hazards. It has been classified with the signal word ‘Warning’ and the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
1-(2-fluoro-6-imidazol-1-ylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-8(15)11-9(12)3-2-4-10(11)14-6-5-13-7-14/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZFTEFTDFAABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1F)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2624833.png)







![Lithium;7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carboxylate](/img/structure/B2624848.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2624852.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2624854.png)
![[5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol;dihydrochloride](/img/structure/B2624855.png)